2-[(Heptan-2-yl)amino]butan-1-ol
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Overview
Description
2-[(Heptan-2-yl)amino]butan-1-ol is an organic compound with the molecular formula C11H25NO. It is a derivative of butanol and features an amino group attached to the second carbon of the heptane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-2-yl)amino]butan-1-ol typically involves the reaction of heptan-2-amine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more complex processes, including the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .
Scientific Research Applications
2-[(Heptan-2-yl)amino]butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-[(Heptan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular functions and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: Shares a similar structure but lacks the heptane chain, resulting in different chemical properties and applications.
3,3-Dimethylbutan-2-ol: Another related compound with distinct structural features and uses.
Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
2-(heptan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-4-6-7-8-10(3)12-11(5-2)9-13/h10-13H,4-9H2,1-3H3 |
InChI Key |
IBVGYPLQLMLABS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NC(CC)CO |
Origin of Product |
United States |
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